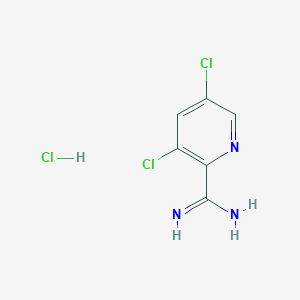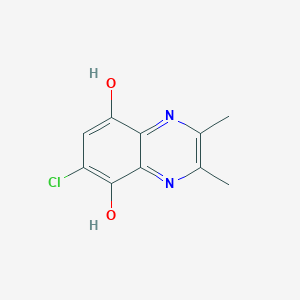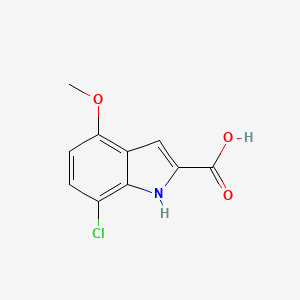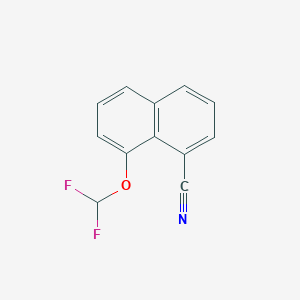![molecular formula C12H18N2O2 B11884444 6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione CAS No. 14855-33-5](/img/structure/B11884444.png)
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione is a unique organic compound characterized by its complex spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of two spiro-linked rings, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Analyse Chemischer Reaktionen
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione can be compared with other spirocyclic compounds, such as:
Dispiro[5.1.5.1]tetradecane-7,14-dione: This compound has a similar spirocyclic structure but differs in the size and connectivity of its rings.
9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione: This compound contains additional oxygen atoms in its structure, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical behavior, which distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
14855-33-5 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
7,14-diazadispiro[4.2.48.25]tetradecane-6,13-dione |
InChI |
InChI=1S/C12H18N2O2/c15-9-11(5-1-2-6-11)13-10(16)12(14-9)7-3-4-8-12/h1-8H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
RKPXLUJSHSVHSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(=O)NC3(CCCC3)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)


![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)







![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
